molecular formula C14H20ClNO3 B1472512 (R)-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride CAS No. 2206610-24-2

(R)-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride

Cat. No.: B1472512
CAS No.: 2206610-24-2
M. Wt: 285.76 g/mol
InChI Key: LFVQUNKSYVHHBH-UTONKHPSSA-N
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Description

®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride is a chemical compound with the molecular formula C13H20ClNO It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a phenoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride typically involves the reaction of piperidine with 2-phenoxyethanol under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts, such as Na-mordenite, can enhance the efficiency of the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and alkylating agents like methyl iodide. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include various substituted piperidine derivatives and phenoxyacetic acid derivatives, which can be further utilized in different chemical processes .

Scientific Research Applications

®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a ligand in the study of receptor-ligand interactions.

    Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.

    Industry: It is used in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of ®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The phenoxyethyl group can interact with hydrophobic pockets in the target protein, while the piperidine ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target protein and lead to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride include:

Uniqueness

What sets ®-1-(2-phenoxyethyl)piperidine carboxylic acid hydrochloride apart from these similar compounds is its specific stereochemistry (R-configuration), which can result in different biological activities and interactions with molecular targets. This unique configuration can make it more suitable for certain applications in medicinal chemistry and drug development .

Properties

IUPAC Name

(2R)-2-(2-phenoxyethyl)piperidine-1-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3.ClH/c16-14(17)15-10-5-4-6-12(15)9-11-18-13-7-2-1-3-8-13;/h1-3,7-8,12H,4-6,9-11H2,(H,16,17);1H/t12-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFVQUNKSYVHHBH-UTONKHPSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCOC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN([C@H](C1)CCOC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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